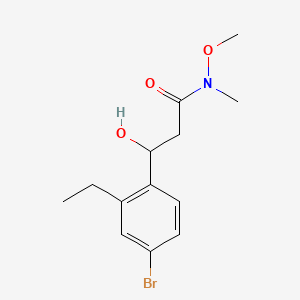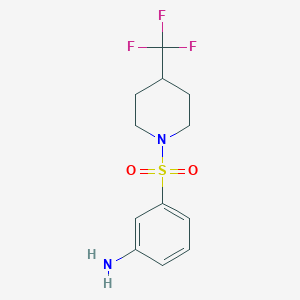
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The sulfonyl group is usually added through sulfonation reactions, often using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitroaniline derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)piperidine derivatives: These compounds share the trifluoromethyl-piperidine core but differ in their functional groups.
Sulfonyl aniline derivatives: Compounds with similar sulfonyl and aniline groups but different substituents on the piperidine ring.
Uniqueness
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the combination of its trifluoromethyl, piperidine, sulfonyl, and aniline groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy as an antiviral agent .
Properties
Molecular Formula |
C12H15F3N2O2S |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-4-6-17(7-5-9)20(18,19)11-3-1-2-10(16)8-11/h1-3,8-9H,4-7,16H2 |
InChI Key |
SOATYQPEZMXWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)

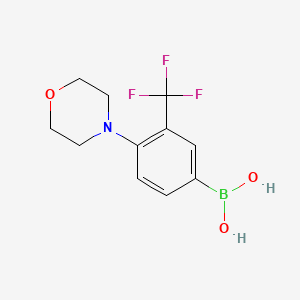
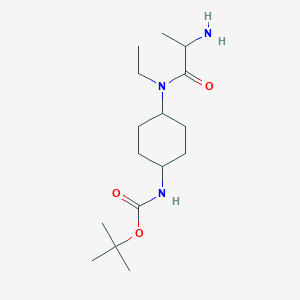
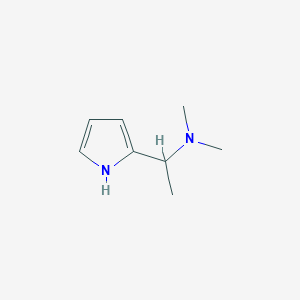
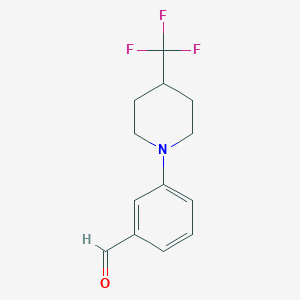
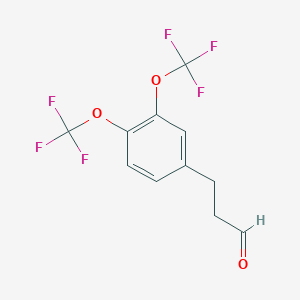
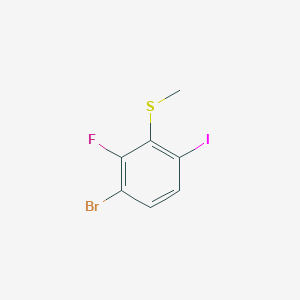
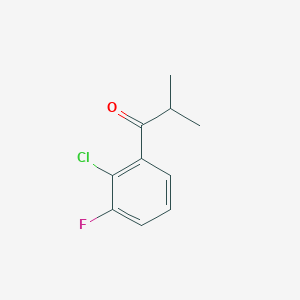
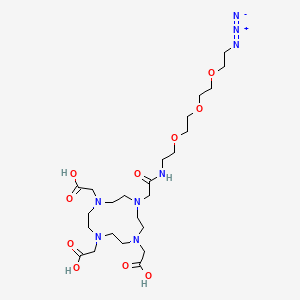
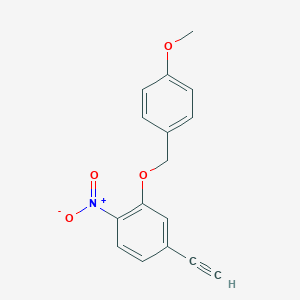
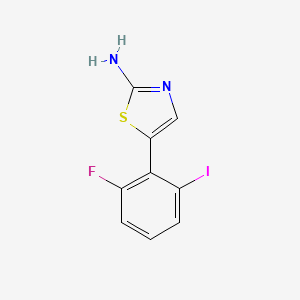
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
